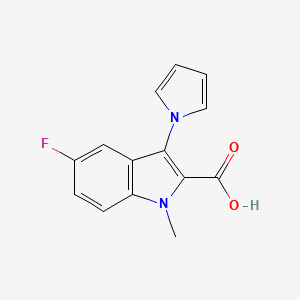

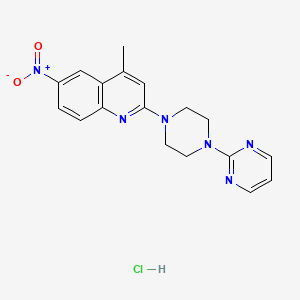

![molecular formula C20H22O5 B1392586 Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate CAS No. 933829-40-4](/img/structure/B1392586.png)

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate is C20H22O5 . The structure is unique and has been the subject of significant attention due to its potential applications.Chemical Reactions Analysis

While specific chemical reactions involving Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate are not available, similar compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, closely related to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, is an important intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. The compound was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction, exploring various catalysts and reaction conditions to optimize yield (Lou Hong-xiang, 2012).

Liquid Crystal Research

- Alkyl 4-(4-alkoxybenzylideneamino)benzoates, which include isobutyl variants, have been studied for their liquid crystalline properties. These compounds exhibit nematic and smectic behaviors, with the branching of the ester alkyl chains influencing their mesomorphic properties. This research is significant in the field of materials science, particularly for liquid crystal displays and other optoelectronic applications (Y. Matsunaga & Nobuhiko Miyajima, 1985).

Pharmacological Potential

- Benzylbenzoates, which include structural similarities to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, have been isolated from natural sources and shown to have immunobiological activities. These compounds may stimulate macrophage functions and could be potential candidates for treating infectious diseases, indicating the pharmacological relevance of this class of compounds (Sang-Zin Choi et al., 2005).

Catalysis and Reaction Mechanisms

- The compound’s derivatives have been involved in studies of reaction mechanisms, such as alkaline hydrolysis and isotopic oxygen exchange, which are fundamental in understanding chemical reactions and designing new catalysts. These studies contribute to the broader knowledge in organic chemistry and catalysis (M. L. Bender et al., 1961).

Cosmetic and Personal Care Applications

- Aromatic esters, related to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, have been synthesized using eco-friendly methodologies and are used as ingredients in cosmetics. These compounds serve as UV filters, absorbers, and antimicrobial agents, highlighting the compound’s relevance in the cosmetic industry (C. Villa et al., 2005).

Environmental Impact

- Specific molecular markers, including benzyl benzoates, are used to identify anthropogenic activities in environmental studies. These compounds help in understanding the impact of human activities on river sediments and ecosystems, thus contributing to environmental monitoring and protection (M. Ricking et al., 2003).

Propriétés

IUPAC Name |

2-methylpropyl 4-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-14(2)12-25-20(22)16-5-7-18(8-6-16)24-13-17-10-15(11-21)4-9-19(17)23-3/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQHGNAVKZXJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)

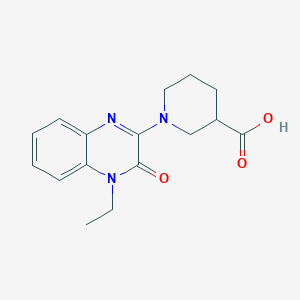

![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)

![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)

![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)

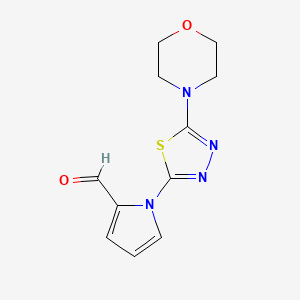

![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)

![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)

![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)